(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide
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Overview
Description
(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15691181 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Catalysis
L-prolinamide derivatives, including those structurally similar to the compound , have been utilized as effective catalysts in enantioselective direct aldol reactions. These reactions are pivotal in creating chiral centers, which are crucial in the synthesis of bioactive molecules. For instance, L-prolinamides prepared from L-proline have shown to catalyze direct aldol reactions with moderate to high enantioselectivities, depending on the structure of the prolinamide and the reaction conditions (Tang et al., 2004).
Synthesis of Peptides and Peptidomimetics
Prolinamide derivatives have also found applications in the synthesis of peptides and peptidomimetics. For example, the Azirine/Oxazolone approach to the synthesis of Aib-Pro endothiopeptides highlights the use of proline derivatives in constructing complex peptide frameworks, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules (Budzowski et al., 2008).
Anticancer Activities
Some prolinamide derivatives exhibit significant anticancer activities. The structure-activity relationship studies of substituted N-(4'-nitrophenyl)-L-prolinamides revealed promising tumour inhibitory activities, underscoring the potential of prolinamide derivatives in medicinal chemistry and drug development (Osinubi et al., 2020).
Organocatalysis and Material Science
L-proline and its derivatives, including prolinamides, are extensively used as organocatalysts in various reactions. The immobilization of these catalysts on solid supports, such as mesoporous silica, has been explored to enhance their recoverability and reusability, demonstrating the intersection of catalysis and material science (Gruttadauria et al., 2008).
Green Chemistry
The development of eco-friendly synthesis methods utilizing prolinamide derivatives reflects the growing emphasis on green chemistry. For instance, the use of amino acid-based ionic liquids containing L-prolinate anion for the synthesis of various compounds showcases the role of prolinamide derivatives in promoting environmentally friendly chemical processes (Khaligh et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(3R,5S)-1-(furan-3-ylmethyl)-5-(propan-2-ylcarbamoyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-11(2)19-18(24)16-6-14(8-22(16)7-13-4-5-25-9-13)21-17(23)15-10-26-12(3)20-15/h4-5,9-11,14,16H,6-8H2,1-3H3,(H,19,24)(H,21,23)/t14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVBKWCWUXCEE-ZBFHGGJFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CC(N(C2)CC3=COC=C3)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C(=O)N[C@@H]2C[C@H](N(C2)CC3=COC=C3)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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